molecular formula C24H22N6O4 B13773984 Guanosine, 2'-deoxy-8-(2-phenanthrenylamino)- CAS No. 99504-05-9

Guanosine, 2'-deoxy-8-(2-phenanthrenylamino)-

Cat. No.: B13773984
CAS No.: 99504-05-9
M. Wt: 458.5 g/mol
InChI Key: LNZCLSRHPHZVRV-IPMKNSEASA-N
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Description

N-(Deoxyguanosin-8-yl)-2-aminophenanthrene is a compound formed by the reaction of 2-aminophenanthrene with deoxyguanosine at the 8-position of the guanine base. This compound is of significant interest due to its role in the study of DNA adducts, which are alterations in DNA structure caused by the binding of chemical compounds. These adducts can lead to mutations and are often studied in the context of carcinogenesis and DNA repair mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Deoxyguanosin-8-yl)-2-aminophenanthrene typically involves the reaction of 2-aminophenanthrene with deoxyguanosine under specific conditions that facilitate the formation of the adduct. One common method involves the use of a modified ‘ultra-mild’ DNA synthesis protocol. This protocol allows for the incorporation of the compound into oligonucleotides with high efficiency and without compromising the integrity of the base-labile acetyl group at the N8 position of deoxyguanosine .

Industrial Production Methods

This would include the use of solid-phase synthesis techniques and the development of efficient deprotection conditions to ensure the stability of the compound during production .

Chemical Reactions Analysis

Types of Reactions

N-(Deoxyguanosin-8-yl)-2-aminophenanthrene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used.

Scientific Research Applications

N-(Deoxyguanosin-8-yl)-2-aminophenanthrene has several scientific research applications, including:

    Chemistry: Used as a model compound to study the formation and repair of DNA adducts.

    Biology: Investigated for its role in mutagenesis and the biological effects of DNA damage.

    Medicine: Studied in the context of carcinogenesis and the development of cancer therapies.

Mechanism of Action

The mechanism of action of N-(Deoxyguanosin-8-yl)-2-aminophenanthrene involves its interaction with DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, potentially causing mutations. The compound’s effects are mediated through its binding to the guanine base in DNA, which can disrupt normal base pairing and lead to errors during DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

    N-(Deoxyguanosin-8-yl)-2-acetylaminofluorene: Another DNA adduct formed by the reaction of 2-acetylaminofluorene with deoxyguanosine.

    N-(Deoxyguanosin-8-yl)-2-aminofluorene: A similar compound where the acetyl group is replaced by an amino group.

Uniqueness

N-(Deoxyguanosin-8-yl)-2-aminophenanthrene is unique due to its specific structure and the nature of its interaction with DNA. Unlike other similar compounds, it forms a distinct adduct that can be used to study specific mechanisms of DNA damage and repair. Its unique properties make it a valuable tool in the investigation of mutagenesis and carcinogenesis .

Properties

CAS No.

99504-05-9

Molecular Formula

C24H22N6O4

Molecular Weight

458.5 g/mol

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(phenanthren-2-ylamino)-1H-purin-6-one

InChI

InChI=1S/C24H22N6O4/c25-23-28-21-20(22(33)29-23)27-24(30(21)19-10-17(32)18(11-31)34-19)26-14-7-8-16-13(9-14)6-5-12-3-1-2-4-15(12)16/h1-9,17-19,31-32H,10-11H2,(H,26,27)(H3,25,28,29,33)/t17-,18+,19+/m0/s1

InChI Key

LNZCLSRHPHZVRV-IPMKNSEASA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C=C5)CO)O

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C=C5)CO)O

Origin of Product

United States

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